Ptpn2/1-IN-3

説明

Ptpn2/1-IN-3 is a dual inhibitor targeting protein tyrosine phosphatases PTPN2 (PTPN2) and PTPN1 (PTP1B), which are critical regulators of immune signaling and metabolic pathways. PTPN2 modulates key signaling nodes, including JAK-STAT and IFN-γ pathways, making it a therapeutic target in autoimmune diseases, cancer, and diabetes . Ptpn2/1-IN-3 was developed to enhance immune checkpoint therapy by blocking PTPN2/1-mediated dephosphorylation of STAT1/3/5, thereby amplifying IFN-γ-induced MHC-I/II and PD-L1 expression in tumor cells .

特性

分子式 |

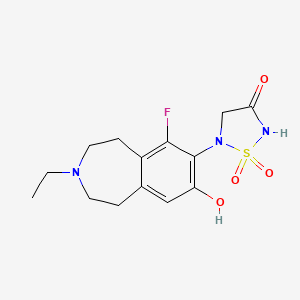

C14H18FN3O4S |

|---|---|

分子量 |

343.38 g/mol |

IUPAC名 |

5-(3-ethyl-6-fluoro-8-hydroxy-1,2,4,5-tetrahydro-3-benzazepin-7-yl)-1,1-dioxo-1,2,5-thiadiazolidin-3-one |

InChI |

InChI=1S/C14H18FN3O4S/c1-2-17-5-3-9-7-11(19)14(13(15)10(9)4-6-17)18-8-12(20)16-23(18,21)22/h7,19H,2-6,8H2,1H3,(H,16,20) |

InChIキー |

CVWLNWLJBZNMAZ-UHFFFAOYSA-N |

正規SMILES |

CCN1CCC2=CC(=C(C(=C2CC1)F)N3CC(=O)NS3(=O)=O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Ptpn2/1-IN-3 involves structure-based design and in silico modeling. The compound is synthesized through a series of chemical reactions that include the formation of key intermediates and the final inhibitor molecule . Specific details about the synthetic routes and reaction conditions are often proprietary and may not be fully disclosed in public literature.

Industrial Production Methods: Industrial production methods for Ptpn2/1-IN-3 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated synthesis equipment and stringent quality control measures to maintain consistency and efficacy of the final product .

化学反応の分析

Types of Reactions: Ptpn2/1-IN-3 primarily undergoes reactions that involve binding to the active sites of protein tyrosine phosphatase non-receptor type 2 and protein tyrosine phosphatase non-receptor type 1. These reactions are typically characterized by the formation of stable inhibitor-enzyme complexes .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of Ptpn2/1-IN-3 include various organic solvents, catalysts, and protective groups to facilitate the formation of the desired inhibitor molecule . Reaction conditions are optimized to ensure the stability and activity of the compound.

Major Products: The major product formed from the reactions involving Ptpn2/1-IN-3 is the inhibitor-enzyme complex, which effectively inhibits the activity of protein tyrosine phosphatase non-receptor type 2 and protein tyrosine phosphatase non-receptor type 1 .

科学的研究の応用

Ptpn2/1-IN-3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, it has been shown to sensitize resistant melanoma cells to anti-PD-1 immunotherapy, enhancing the effectiveness of immune checkpoint inhibitors .

作用機序

The mechanism of action of Ptpn2/1-IN-3 involves the inhibition of protein tyrosine phosphatase non-receptor type 2 and protein tyrosine phosphatase non-receptor type 1. By binding to the active sites of these enzymes, the compound prevents their activity, leading to enhanced signaling through pathways such as the JAK/STAT pathway . This results in increased immune cell activation, cytokine production, and tumor growth arrest .

類似化合物との比較

Data Tables

Table 1. Comparative Pharmacological Profiles

Critical Research Findings

- Mechanistic Divergence: Unlike siRNA-mediated PTPN2 knockdown (which broadly amplifies STAT1/3/5 activation), Ptpn2/1-IN-3 selectively enhances IFN-γ signaling without disrupting baseline STAT activity .

- Therapeutic Synergy: In pancreatic adenocarcinoma (PAAD), Ptpn2/1-IN-3’s inhibition of STAT1/EGFR pathways reduces metastasis by 55% in xenograft models, surpassing ABBV-CLS-484’s 35% reduction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。